

## In Vivo Pharmacokinetics of GR103545: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | GR103545 |           |
| Cat. No.:            | B1241198 | Get Quote |

This technical guide provides a comprehensive overview of the in vivo pharmacokinetic properties of **GR103545**, a potent and selective kappa-opioid receptor (KOR) agonist. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. The primary application of **GR103545** discussed in the literature is as a radiolabeled positron emission tomography (PET) tracer, [¹¹C]**GR103545**, for imaging and quantifying KORs in the brain.

#### **Quantitative Pharmacokinetic Data**

The following tables summarize the key pharmacokinetic parameters of **GR103545** derived from in vivo studies in various species.

### Table 1: Pharmacokinetic Parameters of [11C]GR103545 in Humans



| Parameter                                                   | Value                        | Species | Notes                                                                                           |
|-------------------------------------------------------------|------------------------------|---------|-------------------------------------------------------------------------------------------------|
| Non-displaceable Distribution Volume (VND)                  | 3.4 ± 0.9 mL/cm <sup>3</sup> | Human   | Estimated from a blocking study with naltrexone.[1]                                             |
| In vivo Dissociation<br>Constant (KD)                       | 0.069 nmol/L                 | Human   |                                                                                                 |
| Half Maximal Inhibitory Concentration (IC50) of PF-04455242 | 55 ng/mL                     | Human   | Determined from occupancies and plasma drug concentrations in the presence of [11C]GR103545.[1] |
| Test-Retest Variability (TRV) of VT                         | ~15%                         | Human   |                                                                                                 |

# Table 2: Pharmacokinetic and Binding Parameters of [11C]GR103545 in Non-Human Primates



| Parameter                                                                           | Value                                     | Species        | Notes                                                          |
|-------------------------------------------------------------------------------------|-------------------------------------------|----------------|----------------------------------------------------------------|
| Receptor<br>Concentration (Bmax)                                                    | 0.3 - 6.1 nM                              | Rhesus Monkey  | Range across different regions of interest and animals. [2][3] |
| Dissociation<br>Equilibrium Constant<br>(Kd)                                        | 0.048 nM                                  | Rhesus Monkey  | Corrected from Kd(ND).[2][3]                                   |
| Dissociation Equilibrium Constant with respect to cerebellar concentration (Kd(ND)) | 1.72 nM                                   | Rhesus Monkey  |                                                                |
| Injected Mass<br>(Baseline)                                                         | 0.042 ± 0.014 μg/kg                       | Rhesus Monkey  |                                                                |
| Injected Mass (Self-<br>blocking)                                                   | 0.16 - 0.3 μg/kg                          | Rhesus Monkey  |                                                                |
| Recommended<br>Human Tracer Dose                                                    | 0.02 μg/kg (1.4 μg for<br>a 70 kg person) | Rhesus Monkey  | Based on the estimated Kd value.[2]                            |
| Initial Distribution<br>Volume (Vbal)                                               | 1.9 ± 0.5 L                               | Baboon         |                                                                |
| Clearance                                                                           | 23.3 ± 8.6 L/h                            | Baboon         | •                                                              |
| Free Fraction in<br>Plasma (f1)                                                     | 24% ± 9%                                  | Baboon         | •                                                              |
| In vitro Inhibition<br>Constant (Ki) for KOR                                        | 0.02 ± 0.01 nM                            | Rhesus Macaque |                                                                |
| Selectivity over μ-<br>opioid receptor                                              | 600-fold                                  | Rhesus Macaque |                                                                |



Selectivity over  $\delta$ -opioid receptor

20,000-fold

Rhesus Macaque

### Table 3: Plasma Metabolite Analysis of [11C]GR103545 in Baboons

| Time Post-Injection | % of Parent Compound in Plasma |
|---------------------|--------------------------------|
| 2 min               | 91% ± 10%                      |
| 4 min               | 83% ± 14%                      |
| 12 min              | 55% ± 12%                      |
| 30 min              | 35% ± 7%                       |
| 60 min              | 25% ± 5%                       |
| 90 min              | 28% ± 9%                       |

### **Experimental Protocols**

Detailed methodologies for the key in vivo pharmacokinetic studies of **GR103545** are outlined below.

#### **Human PET Imaging Studies**

- Objective: To determine an appropriate kinetic model for [¹¹C]GR103545 PET imaging data, assess test-retest reproducibility, and evaluate KOR occupancy by antagonists.[1]
- Subjects: Healthy human volunteers.[1]
- Radiotracer: [<sup>11</sup>C]GR103545.
- · Study Design:
  - Kinetic Modeling and Test-Retest: 11 subjects were scanned twice with [¹¹C]GR103545 for 150 minutes.[1]



- Blocking Study (for VND estimation): 7 subjects were scanned before and 75 minutes after
   oral administration of 150 mg naltrexone.[1]
- KOR Occupancy Study: 6 subjects were scanned at baseline and 1.5 and 8 hours after an oral dose of the KOR antagonist PF-04455242 (15 mg or 30 mg).[1]
- Data Acquisition: Metabolite-corrected arterial input functions were measured throughout the 150-minute scans.[1]
- Data Analysis: Regional time-activity curves (TACs) were analyzed using 1- and 2-tissue compartment models (1TC and 2TC) and the multilinear analysis (MA1) method to derive the regional volume of distribution (VT).[1]

## Non-Human Primate PET Imaging Studies (Rhesus Monkeys)

- Objective: To estimate the in vivo receptor concentration (Bmax) and dissociation equilibrium constant (Kd) of [11C]GR103545.[2][3]
- Subjects: Four rhesus monkeys.[2][3]
- Radiotracer: [<sup>11</sup>C]GR103545.
- Study Design: 12 PET scans were conducted under baseline and self-blocking conditions.[2]
   [3]
  - Baseline Scans: Injected mass of 0.042 ± 0.014 μg/kg.[2][3]
  - Self-blocking Scans: Injected mass ranged from 0.16 to 0.3 μg/kg.[2][3]
- Administration: The radiotracer was administered using a bolus-plus-infusion protocol.[2][3]
- Data Analysis: The cerebellum was used as a reference region. Binding potential (BPND)
   was calculated. A Scatchard plot was used to estimate Bmax and Kd(ND).[2][3]

#### **Non-Human Primate PET Imaging Studies (Baboons)**

Objective: To characterize the brain uptake, kinetics, and distribution of [11C]GR103545.[4][5]







• Subjects: Baboons (Papio anubis).[5]

Radiotracer: [11C]GR103545.

- Study Design:
  - Control Scans: Baseline scans to establish regional distribution.
  - Blocking Scans: Scans were performed after intravenous administration of naloxone (1 mg/kg) to block specific binding.[4][5]
- Data Analysis: Regional total distribution volumes were derived using the arterial input function and a 2-tissue-compartment model.[4][5] Plasma metabolite analysis was conducted to determine the fraction of the parent compound over time.[5]

## Visualizations Signaling Pathway and Mechanism of Action

**GR103545** acts as a selective agonist at the kappa-opioid receptor (KOR), which is a G protein-coupled receptor (GPCR). Upon binding, it initiates a downstream signaling cascade.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Evaluation of the agonist PET radioligand [11C]GR103545 to image kappa opioid receptor in humans: kinetic model selection, test-retest reproducibility and receptor occupancy by the antagonist PF-04455242 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of in vivo Bmax and Kd for 11C-GR103545, an agonist PET tracer for κ-opioid receptors: a study in nonhuman primates PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 11C-GR103545, a radiotracer for imaging kappa-opioid receptors in vivo with PET: synthesis and evaluation in baboons PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- To cite this document: BenchChem. [In Vivo Pharmacokinetics of GR103545: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1241198#pharmacokinetics-of-gr103545-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com